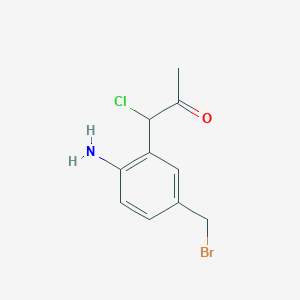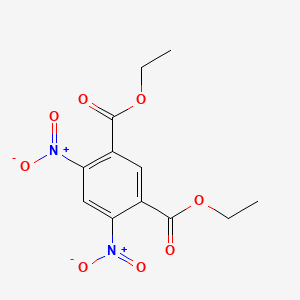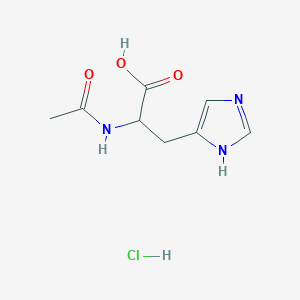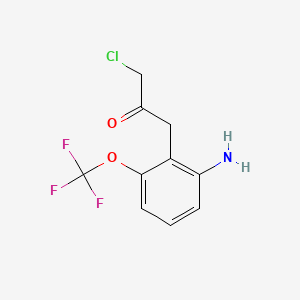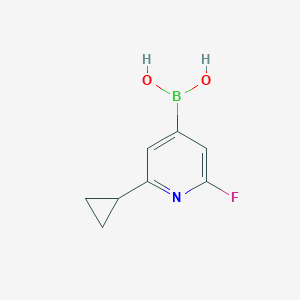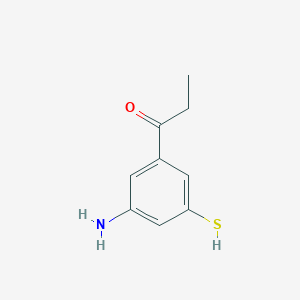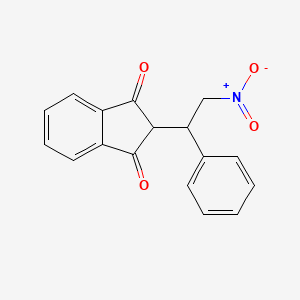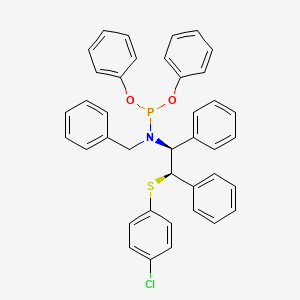
(1,3-Diiodopropyl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,3-diiodopropyl)trimethyl-: is an organosilicon compound characterized by the presence of silicon, iodine, and carbon atoms. This compound is part of the broader class of silanes, which are silicon-based compounds with various applications in organic and inorganic chemistry. The unique structure of Silane, (1,3-diiodopropyl)trimethyl- makes it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,3-diiodopropyl)trimethyl- typically involves the reaction of trimethylsilyl chloride with 1,3-diiodopropane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
(CH3)3SiCl+I-CH2-CH2-CH2-I→(CH3)3Si-CH2-CH2-CH2-I+NaCl
Industrial Production Methods: Industrial production of Silane, (1,3-diiodopropyl)trimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions: Silane, (1,3-diiodopropyl)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation.
Major Products:
Substitution: Formation of silane derivatives with different functional groups.
Reduction: Formation of simpler silane compounds.
Oxidation: Formation of silanols or siloxanes.
科学的研究の応用
Silane, (1,3-diiodopropyl)trimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism of action of Silane, (1,3-diiodopropyl)trimethyl- involves its ability to undergo various chemical transformations. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The iodine atoms can be easily substituted, allowing for the introduction of different functional groups. These properties enable the compound to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.
類似化合物との比較
Trimethylsilyl chloride: Used as a precursor in the synthesis of various silanes.
1,3-diiodopropane: A key starting material for the synthesis of Silane, (1,3-diiodopropyl)trimethyl-.
Trimethylsilyl iodide: Another organosilicon compound with similar reactivity.
Uniqueness: Silane, (1,3-diiodopropyl)trimethyl- is unique due to its dual functionality, combining the reactivity of both iodine and silicon. This dual functionality allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
101023-48-7 |
|---|---|
分子式 |
C6H14I2Si |
分子量 |
368.07 g/mol |
IUPAC名 |
1,3-diiodopropyl(trimethyl)silane |
InChI |
InChI=1S/C6H14I2Si/c1-9(2,3)6(8)4-5-7/h6H,4-5H2,1-3H3 |
InChIキー |
BEACNIMVXGYERB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(CCI)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



